molecular formula C20H18FN5O3 B2794100 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 942011-69-0

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2794100
CAS No.: 942011-69-0
M. Wt: 395.394
InChI Key: FSJQGEPXCJYWJH-UHFFFAOYSA-N
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Description

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, often beginning with the formation of the imidazo[2,1-c][1,2,4]triazin backbone. Typical synthetic routes may include:

  • Formation of the imidazo[2,1-c][1,2,4]triazin core through cyclization reactions.

  • Introduction of the phenyl group via Friedel-Crafts acylation.

  • Addition of the dioxo groups through oxidation reactions.

  • Attachment of the 4-fluorobenzyl moiety by nucleophilic substitution. These steps typically require specific catalysts, reagents, and reaction conditions such as controlled temperatures and pH levels to ensure product purity and yield.

Industrial Production Methods

For large-scale industrial production, optimizing the synthesis process for efficiency and cost-effectiveness is crucial. Automated synthesizers, continuous flow reactors, and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: : Leads to the formation of additional ketone groups, altering the compound's reactivity.

  • Reduction: : Potentially converts ketones to alcohols, impacting biological activity.

  • Substitution: : Allows for the modification of functional groups, facilitating the creation of derivatives.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions are often tailored to achieve the desired transformation while maintaining compound stability.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, it may be investigated for its interaction with enzymes and receptors, which could lead to the development of new therapeutic agents. Its specific binding to biological targets makes it a candidate for drug discovery.

Medicine

In medicine, research may focus on its potential as a pharmaceutical compound. Studies might explore its efficacy and safety as a therapeutic agent for various diseases.

Industry

Industrial applications could involve its use as an intermediate in the synthesis of advanced materials, such as polymers and specialized coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action may involve:

  • Binding to Active Sites: : Inhibiting enzyme function.

  • Modulating Receptor Activity: : Affecting signal transduction pathways.

  • Altering Gene Expression: : Influencing cellular processes at the genetic level.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[1,2,4]triazin-2(6H)-yl)-N-(4-chlorobenzyl)acetamide

  • 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide

Unique Features

What sets this compound apart is the 4-fluorobenzyl moiety, which can significantly impact its binding affinity and specificity to biological targets, potentially offering enhanced efficacy and reduced side effects in medicinal applications.

This should give you a comprehensive understanding of 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide. Quite a mouthful, but so fascinating!

Properties

IUPAC Name

2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3/c21-15-8-6-14(7-9-15)12-22-17(27)13-26-19(29)18(28)25-11-10-24(20(25)23-26)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJQGEPXCJYWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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